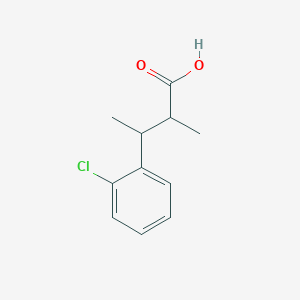![molecular formula C19H15ClN4O B2552107 1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852441-39-5](/img/structure/B2552107.png)
1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been demonstrated through various methods. In one study, a compound with the structure 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine was synthesized by condensing 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine, which in turn was prepared from 2,4-dichlorophenylacetonitrile and ethyl benzoate through Claisen condensation followed by cyclization with hydrazine hydrate . Another study reported the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine through a two-step process starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, leading to a convenient intermediate for further disubstitution .
Molecular Structure Analysis
The molecular structures of synthesized pyrazolo[3,4-d]pyrimidine derivatives were confirmed using various analytical techniques. For instance, the structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, as well as X-ray analysis . Similarly, the structure of the compound synthesized in the first study was determined through crystallographic analysis, which is crucial for understanding the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives includes nucleophilic substitution reactions. For example, the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced a selectively 4-substituted product . This indicates that the pyrazolo[3,4-d]pyrimidine core can be functionalized at specific positions to yield a variety of derivatives with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various substituents such as chloro, methyl, and trifluoromethyl groups can affect the compound's polarity, solubility, and overall reactivity. The crystal structure determination provides insights into the intermolecular interactions that may influence these properties . Additionally, the synthesized compounds are intermediates that can be further modified to enhance their pharmacological properties, as suggested by their potential use in creating substances with useful pharmacological activities .
Antitumor Activity
The antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives has been evaluated in some studies. Specifically, the compound synthesized in the first study exhibited marked inhibition against the proliferation of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, displaying promising anticancer activities . This suggests that the pyrazolo[3,4-d]pyrimidine scaffold could be a valuable core for the development of new anticancer agents.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Agents
- Antimicrobial and Anticancer Activities : Novel pyrazole derivatives, including compounds structurally related to 1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some derivatives exhibited higher anticancer activity than doxorubicin, a reference drug, alongside significant antimicrobial effects (Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S., 2016). Additionally, linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one have shown good inhibitory activity against various tested organisms (Reddy, C. S., Devi, M. V., Sunitha, M., & Nagaraj, A., 2010).
Anti-inflammatory and Analgesic Activities
- Anti-inflammatory and Antibacterial Agents : Microwave-assisted synthesis has been employed to develop novel pyrazoline derivatives attached to a pyrimidine moiety, showing promising anti-inflammatory and antibacterial activities. Some of these compounds exhibited higher in vivo anti-inflammatory activity, as well as potent antibacterial activity (Ravula, P., Babu, V., Manich, P., Rika, Chary, N. R., & Ch, J. N. S., 2016).
Herbicidal Activity
- Herbicidal Activities : Synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has led to compounds with significant herbicidal activity, demonstrating good inhibition against the roots of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at certain dosages (Luo, J., Zhao, A., Zheng, C., & Wang, T., 2017).
Spectroscopic and Biological Evaluations
- Spectroscopic and Biological Evaluations : Research on substituted thiazole linked pyrazoline scaffolds has involved spectroscopic characterization, single crystal X-ray and Hirshfeld analysis, alongside in vitro antioxidant and antimicrobial screening. These studies have unveiled the compounds' potential as antimicrobial agents with varying degrees of activity based on their structural modifications (Salian, V. V., Narayana, B., Sarojini, B., Kumar, M. S., Nagananda, G. S., Byrappa, K., & Kudva, A., 2017).
Safety and Hazards
Zukünftige Richtungen
The future directions for the research on similar compounds could involve the discovery of new pesticides with new modes of action due to the increasing evolution of pesticide resistance . Additionally, the development of new antimicrobial molecules effective against pathogenic microorganisms is another potential future direction .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-5-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c1-13(14-5-3-2-4-6-14)23-12-21-18-17(19(23)25)11-22-24(18)16-9-7-15(20)8-10-16/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIXDZZFGBCBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

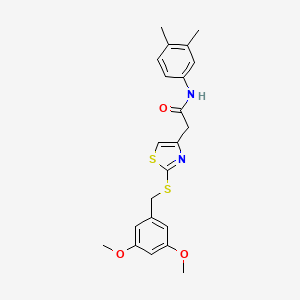

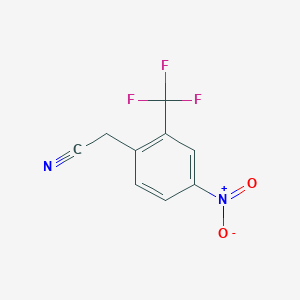
![Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2552029.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B2552031.png)
![5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2552033.png)
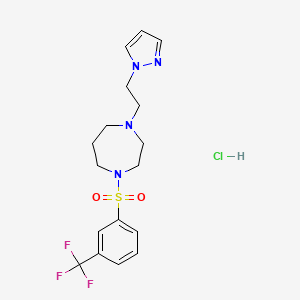
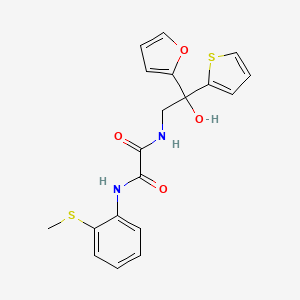
![2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2552041.png)
![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2552042.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2552043.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2552045.png)
